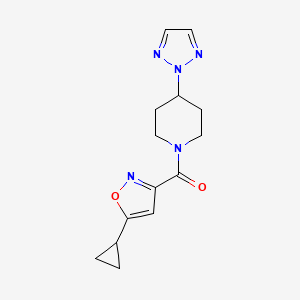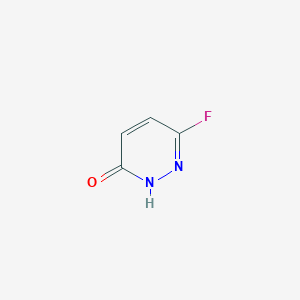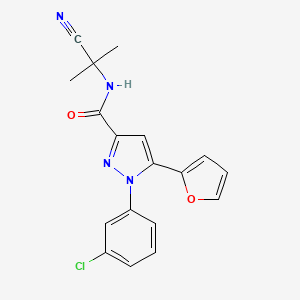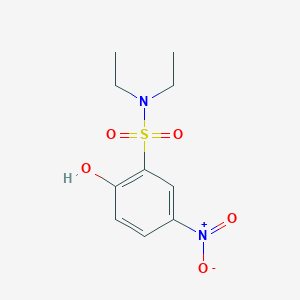
(4-(2H-1,2,3-Triazol-2-yl)piperidin-1-yl)(5-Cyclopropylisoxazol-3-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a triazole ring, a piperidine ring, and an isoxazole ring. Triazoles are a class of five-membered ring compounds with three nitrogen atoms in the ring. They are known for their diverse biological activities . Piperidine is a heterocyclic organic compound and it’s often used as a building block in the synthesis of organic compounds . Isoxazoles are a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Triazoles, for example, are known to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be inferred from its components. For example, compounds containing triazole rings often have good thermal and chemical stability .Wirkmechanismus
The mechanism of action of TPL-007 is not fully understood, but it is believed to act through the inhibition of the NF-κB signaling pathway. This pathway plays a crucial role in the regulation of inflammation, and the inhibition of this pathway by TPL-007 leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
TPL-007 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the production of anti-inflammatory cytokines, such as interleukin-10. Additionally, TPL-007 has been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
TPL-007 has several advantages for lab experiments, including its ability to selectively inhibit the NF-κB signaling pathway, making it a useful tool for studying the role of this pathway in various diseases. Additionally, TPL-007 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, TPL-007 has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TPL-007. One potential area of research is the development of TPL-007 derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of TPL-007 and its potential therapeutic applications in various diseases. Finally, TPL-007 could be studied in combination with other anti-inflammatory or anti-cancer agents to determine whether it has synergistic effects.
In conclusion, TPL-007 is a promising compound with potential therapeutic applications in various diseases. Its selective inhibition of the NF-κB signaling pathway and low toxicity make it a useful tool for studying inflammation and cancer. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
TPL-007 can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of 1-(4-chlorophenyl)-4,4,4-trifluoro-1-butane-3-one, 2-(2-azidoethyl)-1H-imidazole, and 1-cyclopropyl-3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde. The final product is obtained through a reaction between (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone and 4-bromo-1-butanol.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Eigenschaften
Die Verbindung wurde auf ihre antimikrobielle Aktivität untersucht. In einer Studie von Matta et al. wurde eine Reihe biologisch aktiver Triazol- und Pyrazolverbindungen synthetisiert, die 2,4-disubstituierte Thiazolanaloga enthielten, ausgehend von p-Hydroxybenzaldehyd und Phenylhydrazin. Unter diesen Verbindungen zeigten 12e, 12f und 12k die höchste wachstumshemmende Aktivität gegen mikrobielle Stämme mit MIC-Werten im Bereich von 4,0 bis 5,1 μg/ml . Diese Ergebnisse deuten darauf hin, dass diese Verbindung ein potenzieller antimikrobieller Wirkstoff sein könnte.
Antioxidative Eigenschaften
Die gleiche Studie bewertete auch die antioxidativen Eigenschaften dieser Verbindungen mit Hilfe des DPPH-Radikalfänger-Assays. Die Verbindung zeigte eine bemerkenswerte antioxidative Aktivität im Vergleich zum Standardantioxidans. Ihr Potenzial als Antioxidans könnte in verschiedenen gesundheitsbezogenen Zusammenhängen Auswirkungen haben .
Antivirales Potenzial
Molekular-Docking-Studien wurden durchgeführt, um die Wechselwirkungen der Verbindung mit der katalytischen Domäne des grampositiven S. aureus Topoisomerase IV-Enzyms zu bewerten. Darüber hinaus wurden die Bindungsaffinitäten mit der Hauptprotease von COVID-19 bewertet. Die Ergebnisse zeigten, dass die Verbindung ein vielversprechender Inhibitor für das neuartige SARS-CoV-2-Virus sein könnte, was möglicherweise zur Entdeckung potenter Medikamentenkandidaten beiträgt .
Bioaktives Gerüst
Das 1,2,3-Triazolgerüst ist bekannt für seine Konjugationsfähigkeit mit anderen heterocyclischen Gruppen. Forscher haben diese triazolkonjugierten Strukturmotive für die Entwicklung bioaktiver Verbindungen mit antibakteriellen, krebshemmenden und antihypercholesterinämischen Eigenschaften ins Visier genommen .
Pyrazolbasierte Aktivitäten
Verbindungen, die Pyrazolgerüste enthalten, wie die in Frage stehende, zeigen vielfältige biologische Aktivitäten. Dazu gehören antimikrobielle, antimalaria, entzündungshemmende, antivirale, antileishmaniale und krebshemmende Wirkungen. Mehrere Pyrazol-basierte Medikamente sind bereits auf dem Markt erhältlich .
Zytotoxizität
In einer anderen Studie wurden 1,2,4-Triazol-Hybride auf ihre zytotoxische Aktivität gegen Tumorzelllinien untersucht. Die Verbindung zeigte unterschiedliche zytotoxische Aktivitäten gegen MCF-7 und HCT-116-Zellen .
Zusammenfassend lässt sich sagen, dass diese Verbindung in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von antimikrobiellen und antioxidativen Anwendungen bis hin zu potenziellen antiviralen Eigenschaften. Ihre einzigartige Struktur und ihre vielfältigen biologischen Aktivitäten machen sie zu einem interessanten Thema für weitere Forschung und Medikamentenentwicklung. 🌟
Safety and Hazards
Eigenschaften
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c20-14(12-9-13(21-17-12)10-1-2-10)18-7-3-11(4-8-18)19-15-5-6-16-19/h5-6,9-11H,1-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXMDPUGWKUKBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(CC3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methoxy-3-[5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one](/img/structure/B2420300.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2420301.png)



![1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2420306.png)
![1-(4-fluorobenzenesulfonyl)-N-[4-(trifluoromethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2420307.png)
![N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B2420309.png)
![1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-3-(pyrrolidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2420311.png)
![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420312.png)

![2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2420321.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2420322.png)
![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)